Methyl 2-(trifluoromethyl)benzoate
Overview
Description
“Methyl 2-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 344-96-7 . It is a colorless to almost colorless liquid or semi-solid . The IUPAC name for this compound is methyl 2-(trifluoromethyl)benzoate .
Synthesis Analysis
A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Trifluoromethyl benzoate (TFBz) is developed as a new shelf-stable trifluoromethoxylation reagent, which can be easily prepared from inexpensive starting materials using KF as the only fluorine source .Molecular Structure Analysis
The molecular formula of “Methyl 2-(trifluoromethyl)benzoate” is C9H7F3O2 . The molecular weight of this compound is 204.15 g/mol . The InChI code for this compound is 1S/C9H7F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3 .Chemical Reactions Analysis
The synthetic potency of Trifluoromethyl benzoate is demonstrated by trifluoromethoxylation-halogenation of arynes . Another study confirmed the mechanism of action by the isolation of a remarkably stable, optically active, substituted benzene oxide metabolite of methyl 2-(trifluoromethyl)benzoate, which slowly converted into the racemic form .Physical And Chemical Properties Analysis
“Methyl 2-(trifluoromethyl)benzoate” has a density of 1.30 g/cm3 . The boiling point of this compound is 218.8±40.0 °C at 760 mmHg . The vapor pressure of this compound is 0.1±0.4 mmHg at 25°C . The flash point of this compound is 78.4±19.6 °C .Scientific Research Applications
Catalysis in Organic Synthesis
Methyl benzoate, including derivatives like Methyl 2-(trifluoromethyl)benzoate, is used in various catalytic processes in organic synthesis. For example, it has been activated by trifluoromethanesulfonic acid to react with aromatic compounds, producing benzophenone derivatives in good yields, as demonstrated by Hwang, Prakash, and Olah (2000) in their study published in Tetrahedron (Hwang, Prakash, & Olah, 2000).
Crystal Engineering
In crystal engineering, methyl benzoates, including their derivatives, have shown interesting behaviors under varying conditions. For instance, a study by Johnstone et al. (2010) in CrystEngComm found that Methyl 2-(carbazol-9-yl)benzoate transforms structure under high pressure (Johnstone et al., 2010).
Pharmaceutical and Agricultural Applications
Compounds like Methyl 2-(trifluoromethyl)benzoate play a role in the pharmaceutical and agricultural sectors. For example, Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a novel acaricide, demonstrates the potential of such compounds in these industries (Kimura & Hourai, 2005).
Spectroscopy and Molecular Study
Methyl benzoate is used as a model compound in vibrational spectroscopy to develop new IR pulse schemes, potentially applicable to biomolecules. This was explored in a study by Maiti (2014) in Physical Chemistry Chemical Physics (Maiti, 2014).
Synthesis of Bioactive Molecules
Methyl-2-formyl benzoate, closely related to Methyl 2-(trifluoromethyl)benzoate, serves as a precursor in the synthesis of compounds with various pharmacological activities, as reviewed by Farooq and Ngaini (2019) in Current Organocatalysis (Farooq & Ngaini, 2019).
Chemical Synthesis Protocol
Protocols for the synthesis of molecules bearing trifluoromethoxy groups, which often show desired pharmacological and biological properties, include the use of compounds like Methyl 2-(trifluoromethyl)benzoate. This was outlined in a study by Feng and Ngai (2016) in the Journal of Visualized Experiments (Feng & Ngai, 2016).
Material Science and Chemistry
In material science and chemistry, Methyl 2-(trifluoromethyl)benzoate derivatives have been used as versatile reagents. For instance, Zhou et al. (2018) in the Journal of the American Chemical Society discussed its application in trifluoromethoxylation-halogenation of arynes and other chemical processes (Zhou et al., 2018).
Thermodynamic and Energetic Properties
The study of the thermodynamic and energetic properties of methyl benzoates is crucial in understanding their applications. A study by Roux et al. (2002) in Physical Chemistry Chemical Physics provided insights into the enthalpy of formation of methyl benzoate, a key parameter in various chemical processes (Roux et al., 2002).
Environmental Applications
Methyl benzoate, and by extension its derivatives, have been utilized in environmental studies, such as in the preconcentration of copper(II) for analytical methods. Kagaya and Yoshimori (2012) in Analytical Methods demonstrated the use of Methyl benzoate as a non-halogenated extraction solvent (Kagaya & Yoshimori, 2012).
Floral Emission and Pollination Studies
In the study of floral emission, compounds like Methyl benzoate are significant. Dudareva et al. (2000) in Plant Cell explored the role of Methyl benzoate in snapdragon flowers, emphasizing its role in attracting pollinators (Dudareva et al., 2000).
Safety And Hazards
“Methyl 2-(trifluoromethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Future Directions
There are ongoing studies on the synthesis and reactions of “Methyl 2-(trifluoromethyl)benzoate”. For example, a new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles . Future research may focus on improving the synthesis process and exploring more reactions of this compound.
properties
IUPAC Name |
methyl 2-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCAMDSWNZBTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955947 | |
Record name | Methyl 2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(trifluoromethyl)benzoate | |
CAS RN |
344-96-7 | |
Record name | Methyl 2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(Trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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